N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide
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Overview
Description
N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide is a complex organic compound characterized by its unique thieno[2,3-d][1,3]thiazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide typically involves multi-step organic reactions. One common method includes the cyclization of appropriate thieno and thiazine precursors under controlled conditions. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of automated reactors and continuous flow systems to maintain consistent quality and output.
Chemical Reactions Analysis
Types of Reactions
N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce nitro groups to amines, altering the compound’s properties.
Substitution: This reaction can replace specific atoms or groups within the molecule, allowing for the creation of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It can be used in biochemical assays to investigate enzyme interactions and cellular processes.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular pathways and biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-3,4-dimethoxybenzamide
- N-(5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl)acetamide
Uniqueness
N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide is unique due to its specific nitrobenzamide functional group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Biological Activity
N-{5,6-dimethyl-4-oxo-4H-thieno[2,3-d][1,3]thiazin-2-yl}-4-nitrobenzamide is a compound of significant interest due to its potential biological activities. This article provides a comprehensive overview of its synthesis, biological evaluation, and relevant case studies.
- Molecular Formula : C15H12N2O2S
- Molecular Weight : 316.398 g/mol
- Density : 1.4 ± 0.1 g/cm³
- LogP : 3.18
Synthesis
The synthesis of this compound typically involves multi-step organic reactions starting from simpler thiazine derivatives. The process may include the formation of thieno[2,3-d][1,3]thiazine rings followed by nitration and amide formation to yield the final product.
Antimicrobial Activity
Recent studies have demonstrated that compounds similar to this compound exhibit notable antibacterial and antifungal properties:
-
Antibacterial Activity :
- Tested against various strains including Staphylococcus aureus and Escherichia coli, the compound showed comparable or superior activity compared to standard antibiotics such as norfloxacin and chloramphenicol .
- In vitro studies indicated a minimum inhibitory concentration (MIC) that suggests effective bacterial growth inhibition.
- Antifungal Activity :
Anticancer Activity
The compound has also been investigated for its anticancer properties:
- Cell Line Studies : Research involving breast cancer (MCF-7) and colorectal cancer (Caco-2) cell lines revealed that certain derivatives of thiazine compounds could induce apoptosis in cancer cells. For instance, one derivative showed an IC50 value of 3.96 µM against MCF-7 cells, indicating potent anti-proliferative effects .
The biological activity of this compound is believed to be associated with its ability to inhibit key enzymes involved in cellular processes:
- Enzyme Inhibition : The compound may act as an inhibitor of metalloenzymes such as carbonic anhydrase isoforms which are implicated in tumor progression and metastasis .
- Apoptotic Pathways : Evidence suggests that it can activate intrinsic apoptotic pathways in cancer cells by modulating the expression of pro-apoptotic (Bax) and anti-apoptotic (Bcl-2) proteins .
Study 1: Antibacterial Evaluation
A study evaluated the antibacterial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated that the compound exhibited significant bactericidal activity with an MIC value lower than that of conventional antibiotics used for comparison.
Study 2: Anticancer Properties
In another case study focusing on breast cancer treatment, derivatives of this compound were tested for their ability to inhibit cell proliferation. Results showed that specific modifications to the thiazine structure enhanced cytotoxicity against MCF-7 cells.
Properties
IUPAC Name |
N-(5,6-dimethyl-4-oxothieno[2,3-d][1,3]thiazin-2-yl)-4-nitrobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11N3O4S2/c1-7-8(2)23-13-11(7)14(20)24-15(17-13)16-12(19)9-3-5-10(6-4-9)18(21)22/h3-6H,1-2H3,(H,16,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VRSUSBGARJSZFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=C1C(=O)SC(=N2)NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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